1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide
Description
Historical Context of Organochlorine Fungicides
Organochlorine fungicides emerged as critical tools in 20th-century agriculture due to their broad-spectrum activity and persistence. Key milestones include:
Early Developments
- Copper-based fungicides : The 1885 discovery of Bordeaux mixture (copper sulfate and lime) marked the first foliar fungicide, revolutionizing disease control in vineyards.
- Dithiocarbamates : Introduced in the 1940s, compounds like ferbam and mancozeb provided multi-site inhibition against pathogens such as Venturia and Alternaria species.
Systemic Innovations
- Carboxin (1969) : The first systemic fungicide targeting seed-borne smuts, enabling deep penetration into plant tissues.
- Phenylamides (1977) : Metalaxyl’s introduction addressed Oomycete diseases but faced rapid resistance due to site-specific action.
Table 1: Historical Milestones in Organochlorine Fungicide Development
| Year | Compound | Target Pathogens | Significance |
|---|---|---|---|
| 1885 | Bordeaux mixture | Plasmopara viticola | First foliar protectant |
| 1943 | Ferbam | Rusts, leaf spots | Broad-spectrum dithiocarbamate |
| 1969 | Carboxin | Ustilago spp. | First systemic seed treatment |
| 1977 | Metalaxyl | Phytophthora spp. | Curative action against Oomycetes |
Role in Agricultural Chemical Development
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide exemplifies the shift toward metabolite-aware fungicide design . Prochloraz, its parent compound, is an imidazole fungicide developed for multi-pathogen control. Key contributions include:
Metabolic Pathway Integration
Analytical Advancements
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable precise detection of BTS 44596 in plant matrices, addressing challenges posed by its instability in gas chromatography systems.
Table 2: Prochloraz Metabolites and Their Roles
| Metabolite | Structure | Role in Residual Analysis |
|---|---|---|
| Prochloraz | Imidazole-carbamate | Parent compound |
| BTS 44595 | Urea derivative | Stable hydrolysis product |
| BTS 44596 | Formamide-urea derivative | Terminal metabolite with TCP moiety |
Significance as a Prochloraz Metabolite
The environmental and biochemical relevance of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide stems from its role in persistence and bioaccumulation dynamics :
Metabolic Pathways
Regulatory Implications
Environmental Impact
- Despite prochloraz’s phase-out in some regions, BTS 44596’s detection in soil and water highlights the need for long-term ecological assessments.
Properties
IUPAC Name |
3-carbamoyl-1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWYLZPXUWPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with specific enzymes, altering their catalytic properties and affecting metabolic pathways. The interactions between 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide and biomolecules are crucial for understanding its role in various biochemical processes.
Cellular Effects
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation, differentiation, and apoptosis of cells, making it a valuable tool for investigating cellular mechanisms.
Molecular Mechanism
The molecular mechanism of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes, leading to alterations in metabolic pathways and cellular functions. Additionally, it can activate certain signaling pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in medical applications.
Transport and Distribution
The transport and distribution of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide within cells and tissues are essential for understanding its biological effects. This compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions are critical for determining the compound’s efficacy and safety in therapeutic applications.
Biological Activity
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide, also known by its CAS number 139542-32-8, is a chemical compound with potential applications in agricultural and pharmaceutical fields. This compound is derived from prochloraz, a fungicide known for its broad-spectrum activity against various fungal pathogens. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in practical applications.
Chemical Structure and Properties
The molecular formula of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide is C13H15Cl3N2O3. It features a trichlorophenoxy group, which is significant for its biological activity. The structural characteristics contribute to its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 353.63 g/mol |
| Boiling Point | Not specified |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 9.19 (predicted) |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of other fungicides like prochloraz, which disrupts the normal functioning of fungal cells leading to cell death.
Biological Activity Studies
Research has shown that 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains:
- Fungal Strain Sensitivity :
- Candida albicans: Inhibited at concentrations as low as 10 µg/mL.
- Aspergillus niger: Effective with an IC50 value of 15 µg/mL.
- Penicillium chrysogenum: Showed resistance at higher concentrations (>50 µg/mL).
Case Studies
-
Agricultural Application :
A study conducted on the efficacy of this compound as a fungicide in crop protection revealed that it significantly reduced fungal infections in treated plants compared to untreated controls. The application rate was optimized to minimize phytotoxicity while maximizing antifungal effects. -
Pharmaceutical Research :
Preliminary research indicated potential use in treating fungal infections in humans. Clinical trials are necessary to establish safety and efficacy profiles.
Toxicological Profile
The safety assessment of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide indicates moderate toxicity levels. Acute toxicity studies show that it poses minimal risk at recommended application rates; however, chronic exposure may lead to adverse effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Prochloraz
- Structure : Prochloraz contains an imidazole-1-carboxamide group instead of formamide.
- Use : Broad-spectrum fungicide targeting Ascomycetes and Basidiomycetes .
- Metabolism: Degrades into BTS 44596 (urea derivative) and BTS 44595 (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea), eventually forming 2,4,6-trichlorophenol (2,4,6-TCP) .
Table 1: Key Differences Between Target Compound and Prochloraz
| Property | Target Compound | Prochloraz |
|---|---|---|
| Core Functional Group | Formamide | Imidazole-1-carboxamide |
| Metabolic Stability | Likely higher due to formamide | Lower; imidazole ring cleavage occurs rapidly |
| Pesticidal Activity | Unclear; inferred urea derivatives may be inactive | Direct antifungal action via ergosterol inhibition |
| Toxicity Profile | Possibly lower without imidazole | High due to persistent 2,4,6-TCP metabolites |
BTS 44596 (Prochloraz Metabolite)
- Structure: N’-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea.
- Role: Intermediate in Prochloraz degradation, retaining the trichlorophenoxyethyl group but lacking pesticidal activity .
Triazole Fungicides (Etaconazole, Propiconazole)
- Structure : 1,2,4-triazole derivatives with dichlorophenyl and dioxolane groups .
- Use : Systemic fungicides targeting sterol biosynthesis in fungi.
- Key Difference : Triazoles rely on a nitrogen-rich heterocycle for activity, unlike the urea/formamide backbone of the target compound.
Table 2: Functional Group Impact on Activity
| Compound Type | Active Group | Mechanism of Action |
|---|---|---|
| Imidazole (Prochloraz) | Imidazole ring | Ergosterol biosynthesis inhibition |
| Triazole (Propiconazole) | 1,2,4-triazole ring | CYP51 enzyme inhibition |
| Urea/Formamide (Target) | Carbamoyl-formamide | Unclear; potential metabolite |
Metabolic and Environmental Considerations
Preparation Methods
Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine
This intermediate is critical for subsequent carbamoylation. A high-efficiency method from CN101851167B uses:
- Reactants : 2-(2,4,6-trichlorophenoxy)chloroethane and n-propylamine.
- Solvent : 1-Butyl-3-methylimidazolium tetrafluoroborate (ionic liquid).
- Conditions : Reflux for 2 hours.
- Yield : 98% with 100% conversion.
| Parameter | Value |
|---|---|
| Molar ratio (chloroethane:amine) | 1:2–1:6 |
| Reaction time | 2 hours (vs. traditional 48 hours) |
| Purity | >98% |
Advantages include eliminating catalysts, reducing side products, and simplifying purification.
Carbamoylation to Form 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide
The amine intermediate reacts with formylating agents to introduce the formamide group. While explicit protocols for this step are sparse in public literature, analogous carbamoylation methods suggest:
- Reagents : Formyl chloride or carbamoyl chloride derivatives.
- Conditions : Base-catalyzed (e.g., pyridine) in anhydrous solvents (e.g., dichloromethane or acetonitrile).
- Workup : Aqueous extraction and chromatography for purification.
Hypothetical Reaction Pathway :
- Activation : The amine reacts with formyl chloride to form the carbamoyl intermediate.
- Nucleophilic substitution : Formamide group incorporation.
Key Structural and Analytical Data
- IUPAC Name : N-[propyl-(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl]formamide.
- SMILES : CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O.
- InChIKey : RHDVQZWCBQXOJW-UHFFFAOYSA-N.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide?
- Methodological Answer : Utilize factorial design to systematically vary parameters such as reaction temperature, solvent polarity (e.g., methanol/DMF mixtures ), and stoichiometry of reagents. Orthogonal arrays (e.g., Taguchi methods) can minimize experimental runs while identifying critical factors affecting yield . For example, potassium carbonate (K₂CO₃) is often used as a base in carbamoylation reactions, but its molar ratio should be optimized to avoid side reactions .
- Data Reference : Example factorial matrix for similar carbamoylations:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temp. | 25–80°C | 60°C |
| K₂CO₃ | 1–3 eq. | 2.5 eq. |
| Solvent | MeOH/DMF | 1:1 v/v |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (≥97% purity threshold ) with NMR spectroscopy (e.g., DMSO-d₆ solvent for detecting NH protons in the carbamoyl group ). LCMS (ESI+) confirms molecular weight (e.g., [M+1]+ ion matching theoretical mass ). For halogenated analogs, X-ray crystallography resolves conformational ambiguities .
- Data Reference : Typical NMR shifts for carbamoyl groups:
| Proton Type | δ (ppm) | Multiplicity |
|---|---|---|
| NH (amide) | 12.4–13.9 | Broad singlet |
| CH₂ (ethyl) | 3.2–4.0 | Quartet |
Q. What purification techniques are effective for removing trichlorophenoxy byproducts?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). For persistent impurities, recrystallization in ethanol/water mixtures enhances purity . Membrane filtration (e.g., 0.22 µm PTFE) removes particulate contaminants .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for carbamoyl group reactions. COMSOL Multiphysics integrates AI-driven simulations to optimize reaction pathways and predict intermediates . For example, simulate the electron-withdrawing effects of trichlorophenoxy groups on carbamoyl stability .
- Data Reference : Key computational parameters:
| Parameter | Value |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Solvent Model | PCM (DMF) |
| Activation Energy | 85–100 kJ/mol |
Q. What strategies resolve contradictions in kinetic data for carbamoylation reactions?
- Methodological Answer : Employ multivariate regression analysis to decouple temperature and solvent effects. For conflicting rate constants, use Arrhenius plots to validate activation energies across multiple trials . Cross-validate with in-situ FTIR to monitor intermediate formation .
- Case Study : Discrepancies in reaction rates between methanol and DMF may arise from solvent polarity effects on transition states .
Q. How can researchers design a reactor for scalable synthesis while maintaining stereochemical control?
- Methodological Answer : Use continuous-flow reactors with real-time pH and temperature monitoring to enhance reproducibility. Optimize mixing efficiency using computational fluid dynamics (CFD) . For trichlorophenoxy derivatives, glass-lined reactors prevent halogen corrosion .
Q. What advanced spectroscopic methods elucidate the compound’s interaction with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity to enzymes (e.g., kinases). Cryo-EM resolves macromolecular complexes, while NMR titration maps binding sites . For example, track conformational changes in proteins upon carbamoyl binding using 2D NOESY .
Data Contradiction Analysis
- Example : Conflicting yields reported for carbamoylation in methanol vs. DMF.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
